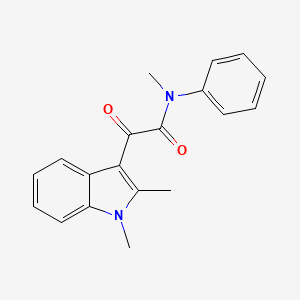

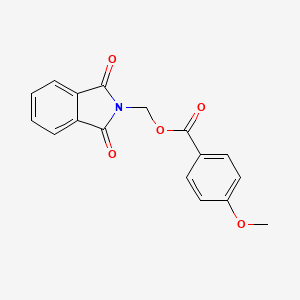

![molecular formula C23H26N2O4 B2467751 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 869340-71-6](/img/structure/B2467751.png)

7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

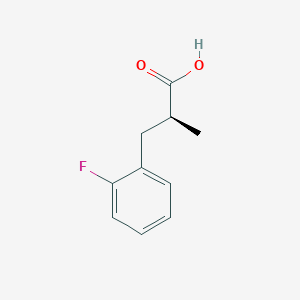

This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The molecule contains a methoxyphenyl group, a methyl group, and a methylpiperazinyl group attached to the coumarin core .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a coumarin core, which is a lactone derived from ortho-hydroxycinnamic acid . The molecule also contains a methoxyphenyl group, a methyl group, and a methylpiperazinyl group attached to the coumarin core .Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activity. These include novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, which showed significant antibacterial and antifungal activity, comparable to standard treatments. The activity was supported by docking studies with oxidoreductase proteins, suggesting a potential research avenue for antimicrobial drug design (Mandala et al., 2013).

Neuroprotective Roles

A specific compound, IMM-H004, which shares the core chromen-2-one structure, exhibited neuroprotective effects in models of cerebral ischemia. This indicates a potential research application in investigating compounds with the chromen-2-one core for neuroprotection, particularly in conditions related to cerebral ischemic injury (Zuo et al., 2015).

Antitumor Activity

The research into compounds with a chromen-2-one base structure has extended into the field of cancer, where certain derivatives have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines. This suggests that modifications to the chromen-2-one scaffold, such as the addition of piperazine moieties, could be a fruitful area of research in the development of new anticancer agents. Compounds synthesized with these modifications have been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as lead compounds in antitumor drug development (Liu et al., 2017).

Acetylcholinesterase Inhibition

Further extending the application of chromen-2-one derivatives, some have been synthesized with additional moieties that target acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases like Alzheimer's. These compounds, particularly those bearing phenylpiperazine or morpholine groups, have shown promising AChE inhibitory activity in vitro. This indicates potential research applications in designing and evaluating new therapeutics for neurodegenerative conditions (Sameem et al., 2017).

properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-18-8-9-20(26)19(14-25-12-10-24(2)11-13-25)22(18)29-23(27)21(15)16-4-6-17(28-3)7-5-16/h4-9,26H,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAYRVJVVVUTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

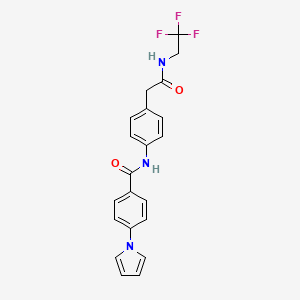

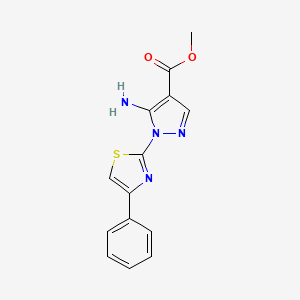

![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2467671.png)

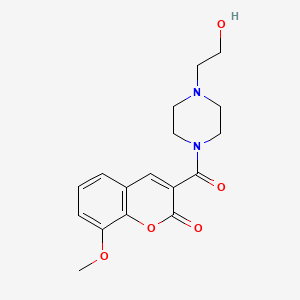

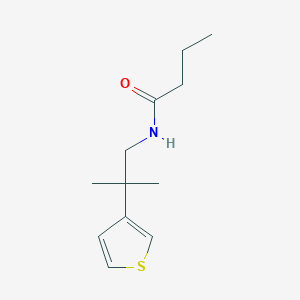

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2467681.png)

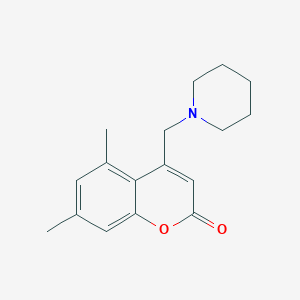

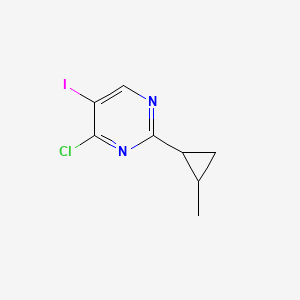

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)